molecular formula C19H19N5O2 B2674682 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788769-55-0

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2674682
CAS RN: 1788769-55-0
M. Wt: 349.394
InChI Key: OTUNOFKJPVDBDV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dihydroquinoline, a 1,2,4-triazole, and a pyridine. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 3,4-dihydroquinoline and the 1,2,4-triazole are likely to be planar due to the presence of conjugated pi bonds. The pyridine ring may introduce some degree of non-planarity depending on its position in the molecule .


Chemical Reactions Analysis

Again, while specific reactions of this compound are not available, compounds containing these functional groups are known to undergo a variety of reactions. For example, the 1,2,4-triazole can act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the 1,2,4-triazole and pyridine rings would likely make this compound a base .

Scientific Research Applications

Reaction Mechanisms and Synthetic Approaches

  • Synthesis of Hetaryl-Substituted Benzoxazoles : Research on the oxidative cyclization of phenolic Schiff's bases has led to the synthesis of benzoxazole derivatives, demonstrating the potential of heterocyclic compounds in diverse synthetic pathways (Ozokan et al., 2008).

  • Synthesis of Dihydroquinazolinones : A study on the one-pot three-component reaction catalyzed by l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate showcases the efficiency of novel catalysts in synthesizing heterocyclic compounds like dihydroquinazolinones, highlighting their broad utility in chemical synthesis (Ghorbani‐Choghamarani & Zamani, 2012).

  • Catalyzed Synthesis of Dihydropyridines : The catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, leading to dihydropyridines with excellent enantioselectivity, reflects the advanced methodologies in constructing complex heterocyclic structures for potential applications in various fields (Sun et al., 2007).

Applications in Material Science and Pharmaceutical Chemistry

  • Heterocyclic Derivatives as Antioxidants : The synthesis and evaluation of 4-hydroxy quinolinone derivatives for their antioxidant efficiency in lubricating greases demonstrate the applicability of heterocyclic compounds in enhancing the performance of industrial materials (Hussein et al., 2016).

  • Antibacterial Activity of Novel Series : The creation of novel heterocyclic compounds and their evaluation for antibacterial activities underscore the potential of such compounds in developing new therapeutic agents (Joshi et al., 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds containing a 3,4-dihydroquinoline or a 1,2,4-triazole have been found to have pharmaceutical activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-22-18(15-9-4-5-11-20-15)21-24(19(22)26)13-17(25)23-12-6-8-14-7-2-3-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNOFKJPVDBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

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